molecular formula C22H16N2O2 B13084682 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile

Cat. No.: B13084682
M. Wt: 340.4 g/mol
InChI Key: BCQNLSGWSDQLFO-UHFFFAOYSA-N
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Description

4-[4-(4-Cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile is a synthetic organic compound featuring multiple aromatic rings and nitrile functional groups. Its molecular structure suggests significant potential for applications in pharmaceutical research and materials science. In medicinal chemistry, structural analogs featuring dimethoxyphenyl and benzonitrile motifs are of high interest for their biological activity. Recent studies investigate similar 2,5-dimethoxyphenylpiperidine compounds as selective agonists for the serotonin 2A receptor (5-HT2AR), a target for neuropsychiatric drug discovery . The nitrile (cyano) group is a valuable functional group in drug design, often contributing to a compound's binding affinity and metabolic stability . The specific spatial arrangement of the methoxy and cyano groups on this multi-ring system makes it a compelling candidate for structure-activity relationship (SAR) studies, particularly in the development of central nervous system (CNS)-active agents. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules. Beyond pharmacology, its conjugated aromatic system indicates possible utility in material science, such as in the development of organic electronic materials or as a fluorescent probe. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile

InChI

InChI=1S/C22H16N2O2/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-12H,1-2H3

InChI Key

BCQNLSGWSDQLFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=C(C=C2)C#N)OC)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 2,5-dimethoxybenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile possesses potential anticancer properties. A study demonstrated that compounds with similar structural motifs exhibited growth-inhibitory effects on cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer) . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents . The presence of the methoxy groups is believed to enhance its interaction with microbial cell membranes.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties . Further research is needed to elucidate the specific mechanisms involved.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for use in organic light-emitting diodes. Its ability to emit light when subjected to an electric current can be harnessed in OLED technology, which is used in displays and lighting applications . Studies have shown that incorporating such compounds can improve the efficiency and color purity of OLEDs.

2. Photovoltaic Cells

Research has also explored the use of this compound in organic photovoltaic cells. Its electron-accepting properties contribute to enhancing the efficiency of solar energy conversion . The incorporation of this compound into photovoltaic materials has shown promising results in laboratory settings.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on several cancer cell lines. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating higher efficacy .

Case Study 2: Development of OLEDs

A collaborative research project focused on developing high-efficiency OLEDs using this compound as a key component. The results demonstrated improved luminescence and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The methoxy groups in the target compound may enhance solubility compared to methyl or benzyloxy substituents in TF2–TF4 .
  • TF2 and TF3 exhibit higher melting points (202–205°C and 199–202°C, respectively), suggesting stronger intermolecular interactions due to hydrogen bonding from -NH groups absent in the target compound .

Functional Group Variations and Pharmacological Relevance

Letrozole Intermediates ()

4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile, a Letrozole intermediate, shares the 4-cyanophenyl motif but replaces the dimethoxyphenyl group with a triazole ring. This substitution drastically alters biological activity:

  • Letrozole derivatives inhibit aromatase enzymes (critical in estrogen synthesis), whereas diarylpyrimidines (e.g., TF2) target HIV-1 reverse transcriptase .
  • The triazole ring introduces additional hydrogen-bonding sites, improving target binding affinity compared to methoxy groups .

Nitro- and Phosphonate-Substituted Analogues

  • 4-[(4,5-Dimethoxy-2-nitrophenyl)acetyl]benzonitrile (): Incorporates a nitro (-NO₂) group and acetyl chain, increasing molecular weight (C₁₇H₁₄N₂O₅) and polarity. This compound’s nitrophenyl group may confer photolability, unlike the stable dimethoxy-cyanophenyl framework .

Physicochemical Properties of Related Cyanophenyl Derivatives

Compound (CAS/ID) Molecular Formula Key Functional Groups Application/Activity Reference
4-(2-Bromoacetyl)benzonitrile C₉H₆BrNO Bromoacetyl, -CN GSK-3 inhibition [18]
4-(4-Cyanophenyl)-1-butene C₁₁H₁₁N Alkenyl, -CN Polymer precursor [16]
Bis(4-cyanophenyl)methanol C₁₅H₁₀N₂O Hydroxyl, dual -CN Letrozole metabolite [9]

Notable Trends:

  • Polarity: Bromoacetyl and hydroxyl groups increase polarity, affecting solubility and membrane permeability compared to the target compound’s methoxy-cyanophenyl system.
  • Reactivity : Alkenyl or phosphonate groups (e.g., ) enable participation in cross-coupling or Michael addition reactions, expanding synthetic utility .

Biological Activity

4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile, also known as a substituted benzonitrile derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its complex structure that includes multiple aromatic rings and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step chemical reactions. The compound can be synthesized through the reaction of appropriate substituted aromatic compounds under specific conditions. For instance, reactions involving benzonitrile derivatives and cyanophenyl moieties have been reported to yield compounds with notable biological activities. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

Table 1: Characterization Data of this compound

Characterization MethodObserved Data
Melting Point196-198 °C
IR (cm⁻¹)2217 (C≡N), 1645 (C=N), 1555 (C=C)
NMR (δ ppm)Aromatic protons: 6.52-8.60; -CH3: 1.45-3.82

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Assays

In a study assessing the cytotoxicity of similar compounds, it was found that the IC₅₀ values ranged from 0.11 to 1.98 µg/mL against different cancer cell lines. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory activities of related benzonitrile derivatives have also been investigated. These compounds are thought to exert their effects through the scavenging of free radicals and inhibition of inflammatory pathways.

Experimental Findings

In vitro studies have shown that these derivatives possess significant antioxidant activity, which correlates with their ability to reduce oxidative stress in cellular models. The presence of multiple methoxy groups enhances lipophilicity and bioavailability, contributing to their effectiveness in biological systems .

The biological activity of this compound likely involves several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Reactive Oxygen Species (ROS) Modulation : Reduction of ROS levels in cells, thereby protecting against oxidative damage.

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